Compound Description: SSR126768A is a potent and selective, orally active oxytocin receptor antagonist []. It exhibits nanomolar affinity for rat and human recombinant and native oxytocin receptors and has a long duration of action. SSR126768A has been characterized in several biochemical and pharmacological models, demonstrating its effectiveness in antagonizing oxytocin-induced effects [].
Relevance: Both SSR126768A and 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide belong to the benzamide class of compounds. They share a core benzamide structure, which is crucial for their respective biological activities [].
Compound Description: This series of compounds was synthesized and evaluated for their antihypertensive activity []. They showed remarkable activity compared to the standard drug Losartan []. These molecules incorporate a tetrazole ring and a biphenyl moiety, which contribute to their pharmacological activity.
Relevance: This series of compounds and 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide share the 1H-tetrazol-5-yl moiety, which is a key structural feature for their potential biological activities. The presence of the tetrazole ring is frequently associated with various pharmacological properties, including antihypertensive activity [].
Compound Description: This compound acts as a hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide and is used to control undesirable plants in transgenic crop fields resistant to HPPD inhibitors []. It is particularly effective in corn (Zea mays) or soybean (Glycine max) areas [].
Relevance: This compound and 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide both contain the core structure of N-(1H-tetrazol-5-yl)benzamide. This structural similarity suggests potential commonalities in their mode of action or biological targets, although they are utilized for different applications [].
Compound Description: This compound was synthesized and evaluated as a potential activator of human glucokinase (GK) []. The research aimed to develop new therapeutic options for managing type 2 diabetes, as GK plays a crucial role in glucose homeostasis [].
Relevance: Both N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide and 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide belong to the benzamide class of compounds and share the core benzamide structure. Additionally, both compounds possess a sulfonamide group (phenylsulfamoyl in compound 1 and azepan-1-ylsulfonyl in the target compound) attached to the benzamide core. These structural similarities indicate potential shared chemical properties and could suggest a potential for similar biological activities, although their specific targets might differ [].
Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used to treat various blood cancers []. It is formed during the oxidative stress degradation of Venetoclax [].
Relevance: While structurally distinct from 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide, VNO is included here due to its relevance as a potential impurity. Understanding the formation and properties of impurities like VNO is crucial for the development and quality control of pharmaceuticals, especially those containing similar functional groups or structural motifs as Venetoclax, such as sulfonamides [].
Compound Description: VHA is another potential oxidative impurity of Venetoclax, also formed during oxidative stress degradation []. It is generated from VNO via a [, ] Meisenheimer rearrangement [].
Relevance: Similar to VNO, VHA is included due to its relevance as a potential impurity of a sulfonamide-containing drug. Understanding its formation and properties is critical for ensuring the quality and safety of pharmaceuticals []. The presence of the sulfonamide group in VHA highlights the importance of considering potential degradation pathways and impurities during the development of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide, as both compounds share this functional group.
Compound Description: SR 47436 is a potent and selective AT1 angiotensin II (AII) receptor antagonist []. It exhibits higher potency than its lead compound, 2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2'-(1H-tetrazol-5- yl)biphenyl-4-yl)methyl]imidazole (DuP 753), and is equivalent in potency to Saralasin [].
Relevance: Both SR 47436 and 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide possess the 1H-tetrazol-5-yl moiety, a structural feature associated with AII receptor antagonistic activity []. The presence of this shared pharmacophore suggests potential similarities in their binding interactions with the target receptor, although their overall structures and pharmacological profiles might differ.
Compound Description: DuP 753 is a surmountable angiotensin II receptor antagonist, meaning its blocking effect can be overcome by increasing the concentration of angiotensin II []. It is a lead compound for the development of more potent and selective AII antagonists, such as SR 47436 [].
Relevance: Both DuP 753 and 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide share the 1H-tetrazol-5-ylbiphenyl moiety. This structural similarity suggests they might interact with the AII receptor in a similar manner, although their binding affinities and pharmacological profiles might differ. Understanding the structure-activity relationships of related compounds like DuP 753 is crucial for optimizing the potency and selectivity of novel AII receptor antagonists like the target compound [].
Compound Description: HMR 1766 is a haem-independent soluble guanylyl cyclase (sGC) activator, meaning it activates sGC even when the native heme, the NO binding site, is removed []. It also protects sGC from ubiquitin-triggered degradation [].
Relevance: HMR 1766 and 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-tetrazol-5-yl)benzamide both share the sulfonamide group, a common pharmacophore in various medicinal chemistry programs. Despite their different biological targets and mechanisms of action, the shared sulfonamide group highlights the versatility of this chemical moiety in drug development [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.